

Application Notes and Protocols for BDP-13176, a Fascin 1 Inhibitor

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Compound of Interest

Compound Name: BDP-13176

Cat. No.: B2739660

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **BDP-13176** for experimental use. The included protocols and signaling pathway information are intended to guide researchers in the effective use of this potent fascin 1 inhibitor in their studies.

Introduction

BDP-13176 is a potent and specific inhibitor of fascin 1, an actin-bundling protein that is overexpressed in various metastatic cancers.[1][2][3] Fascin 1 plays a crucial role in the formation of filopodia, lamellipodia, and other actin-based cellular protrusions, which are essential for cell migration and invasion.[4][5] By inhibiting the actin-bundling activity of fascin 1, **BDP-13176** presents a promising tool for investigating the roles of fascin 1 in cancer metastasis and as a potential anti-metastatic agent.[1][2][3] This document provides a summary of its solubility, protocols for its preparation in both in vitro and in vivo settings, and an overview of the key signaling pathways influenced by fascin 1.

Data Presentation

BDP-13176 Solubility

The solubility of **BDP-13176** in various solvents is summarized in the table below. It is crucial to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially for DMSO.[6][7]

Solvent/Vehicle	Concentration	Remarks
DMSO	125 mg/mL (251.32 mM)	Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[6][7][8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.08 mg/mL (4.18 mM)	This formulation results in a clear solution suitable for in vivo use.[8]
10% DMSO, 90% (20% SBE- β -CD in saline)	2.08 mg/mL (4.18 mM)	This formulation results in a suspended solution and may require ultrasonic treatment. It is suitable for oral and intraperitoneal injections.[6][8]
10% DMSO, 90% corn oil	≥ 2.08 mg/mL (4.18 mM)	This formulation results in a clear solution. It is advised to use this protocol carefully if the continuous dosing period exceeds half a month.[6][8]

BDP-13176 Stock Solution Preparation

For ease of use, the following table provides the required mass of **BDP-13176** to prepare stock solutions at various concentrations.

Desired Concentration	Volume of DMSO	Mass of BDP-13176
1 mM	2.0105 mL	1 mg
5 mM	0.4021 mL	1 mg
10 mM	0.2011 mL	1 mg
1 mM	10.0527 mL	5 mg
5 mM	2.0105 mL	5 mg
10 mM	1.0053 mL	5 mg
1 mM	20.1054 mL	10 mg
5 mM	4.0211 mL	10 mg
10 mM	2.0105 mL	10 mg

Experimental Protocols

Preparation of BDP-13176 for In Vitro Experiments

Objective: To prepare a stock solution of **BDP-13176** for use in cell-based assays and biochemical assays.

Materials:

- **BDP-13176** powder
- Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Ultrasonic water bath

Protocol:

- Weigh the desired amount of **BDP-13176** powder in a sterile microcentrifuge tube.

- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 125 mg/mL).
- If necessary, sonicate the solution in an ultrasonic water bath until the **BDP-13176** is completely dissolved.[\[6\]](#)[\[7\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[\[6\]](#)[\[8\]](#)

In Vitro Actin Bundling Inhibition Assay

Objective: To assess the inhibitory effect of **BDP-13176** on fascin 1-mediated actin bundling. This can be evaluated through methods such as co-sedimentation assays followed by SDS-PAGE, or by direct visualization using fluorescence microscopy.[\[6\]](#)[\[9\]](#)

Materials:

- Purified fascin 1 protein
- G-actin (globular actin)
- Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 5% (w/v) sucrose, and 1% (w/v) dextran)
- **BDP-13176** stock solution (in DMSO)
- DMSO (vehicle control)
- Coomassie Brilliant Blue or fluorescent phalloidin stain

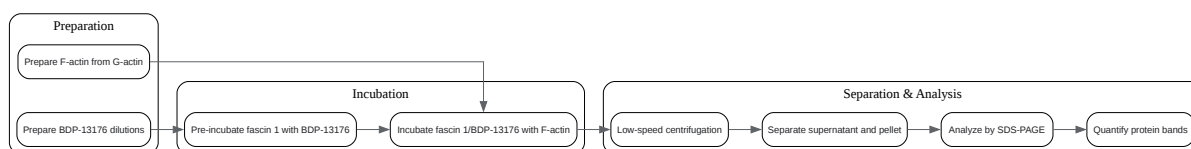
Protocol (Co-sedimentation Assay):

- Prepare F-actin (filamentous actin) by incubating G-actin in actin polymerization buffer at room temperature for at least 1 hour.

- In separate microcentrifuge tubes, pre-incubate purified fascin 1 with varying concentrations of **BDP-13176** (e.g., 0-1 μ M) or DMSO (vehicle control) for 15-30 minutes at room temperature.[6]
- Add the pre-incubated fascin 1/**BDP-13176** mixture to the F-actin solution and incubate for an additional 30-60 minutes at room temperature to allow for actin bundling.
- Centrifuge the samples at a low speed (e.g., 14,000 x g) for 20-30 minutes to pellet the bundled actin filaments.[8]
- Carefully separate the supernatant from the pellet.
- Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
- Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
- Stain the gel with Coomassie Brilliant Blue and quantify the amount of actin and fascin 1 in each fraction. Inhibition of bundling will result in a shift of actin and fascin 1 from the pellet to the supernatant fraction with increasing concentrations of **BDP-13176**. [9]

Mandatory Visualizations

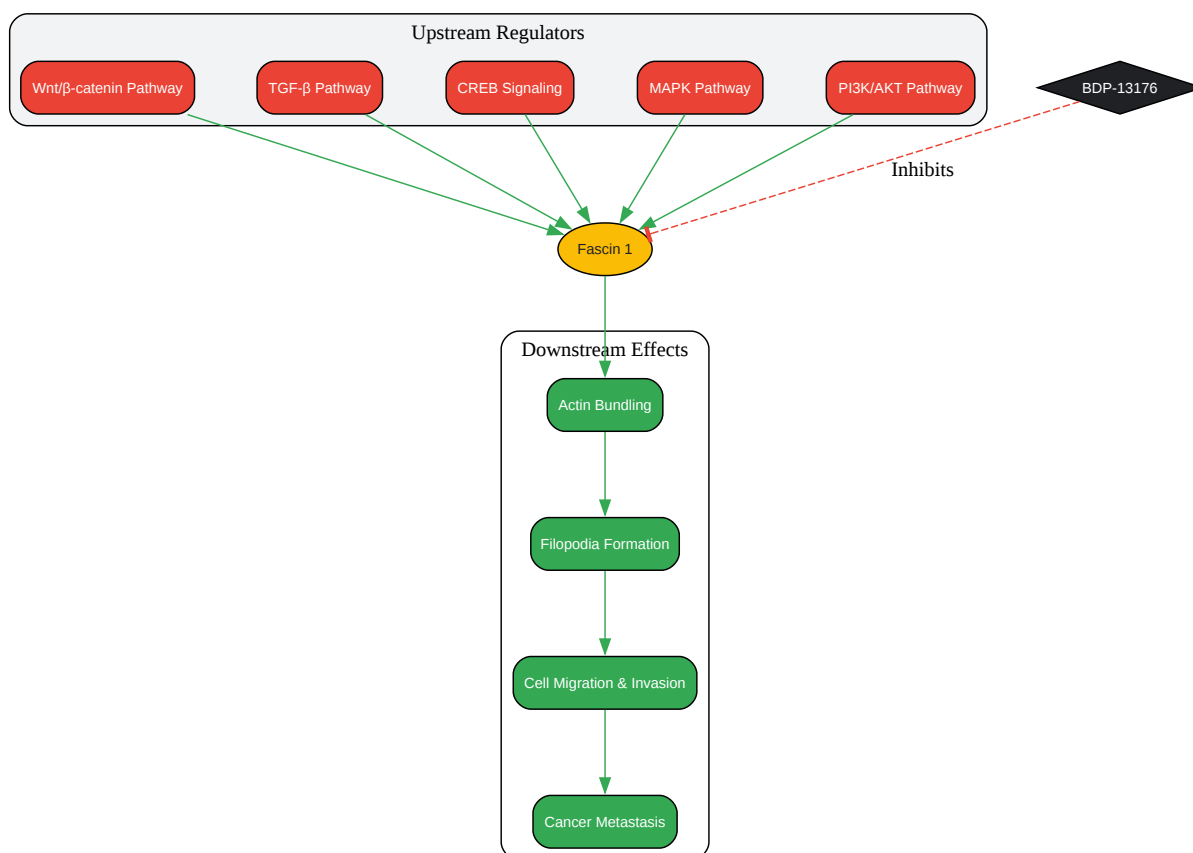
Experimental Workflow for In Vitro Actin Bundling Assay



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Caption: Workflow for the in vitro actin bundling co-sedimentation assay.

Fascin 1 Signaling Pathway and Downstream Effects



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